N-(4-chlorobenzyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(4-chlorobenzyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H20ClN3OS2 and its molecular weight is 394.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0736323 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research highlights the synthesis and evaluation of chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds similar to the one , for their antimicrobial activity. These compounds, characterized by their structural modifications with chloro- and fluoro-groups, have shown effectiveness against certain bacteria strains. This suggests a potential for developing new antimicrobial agents based on their structure (Zenghe Liu, 2015).
Corrosion Inhibition
A study focusing on benzaldehyde thiosemicarbazone derivatives, including variations similar to the specified compound, investigated their use as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated high efficiency, with one showing up to 93.38% inhibition efficiency. The study underlines the importance of molecular structure, particularly benzene rings and substituent groups like chloro, in their adsorption and corrosion inhibition properties (F. H. Zaidon et al., 2021).
Antioxidant and Antimicrobial Agents
Further research synthesized and characterized novel thiosemicarbazones to evaluate their antibacterial and antioxidant activities. Certain synthesized compounds demonstrated significant inhibition potency against Gram-positive pathogens at low concentrations, as well as possessing antioxidant activities. This indicates their potential as dual-function agents for medical applications (A. Karaküçük-İyidoğan et al., 2014).
Anticonvulsant Approach
The augmentation of GABAergic neurotransmission by novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, related to the compound , has been explored as a potential anticonvulsant approach. These compounds were evaluated in various seizure models, with some showing significant protection. This underscores their potential in anticonvulsant drug development (L. Tripathi & Praveen Kumar, 2013).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS2/c1-13-2-4-15(5-3-13)11-25-12-17(23)21-22-18(24)20-10-14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHSKBKUINOZGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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